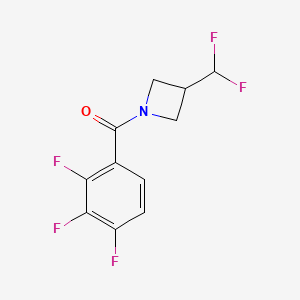
3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine is a synthetic organic compound characterized by the presence of both difluoromethyl and trifluorobenzoyl groups attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with an azetidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
科学研究应用
3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,3,4-Trifluorobenzoyl chloride: A precursor in the synthesis of 3-(difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine.
l-Proline, N-(2,3,4-trifluorobenzoyl)-, methyl ester: Another compound containing the trifluorobenzoyl group.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the difluoromethyl and trifluorobenzoyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
生物活性
3-(Difluoromethyl)-1-(2,3,4-trifluorobenzoyl)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18F5N2O2, with a molecular weight of 350.77 g/mol. The compound features a difluoromethyl group and a trifluorobenzoyl moiety attached to an azetidine ring, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in a xenograft model of bladder cancer. The compound exhibited a dose-dependent reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of Polθ, leading to increased DNA damage in cancer cells.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's anti-inflammatory properties. It was found that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Further research is needed to fully elucidate its metabolism and excretion pathways.
属性
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5NO/c12-7-2-1-6(8(13)9(7)14)11(18)17-3-5(4-17)10(15)16/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYCSRRRVIGRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














